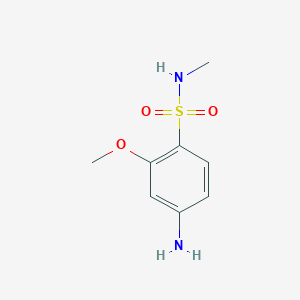

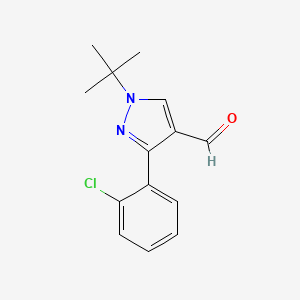

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is a chemical compound that falls under the category of aminopyridines . Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields .Chemical Reactions Analysis

The chemical reactions involving “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” are likely to be complex due to the presence of multiple reactive sites. For instance, the compound could undergo reactions at the amine groups or at the pyridine ring .Scientific Research Applications

1. Chemodivergent Synthesis

- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .

2. Catalyst-free Synthesis

- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .

- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

3. Metal- and Column-free Synthesis

- Application : This research developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units .

- Method : The synthesis relies on a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .

- Results : The reaction is not hindered by either donor or acceptor groups .

4. Synthesis of N-(pyridin-2-yl)amides

- Application : This research focuses on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .

- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides, which have significant biological and therapeutic value .

5. Synthesis of N-isoquinolin-1-yl carbamates

- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .

- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

4. Chemodivergent Synthesis

- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .

5. Catalyst-free Synthesis

- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .

- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

Future Directions

properties

IUPAC Name |

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWELJFVMEFUFBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)